3-Decen-2-one

Descripción general

Descripción

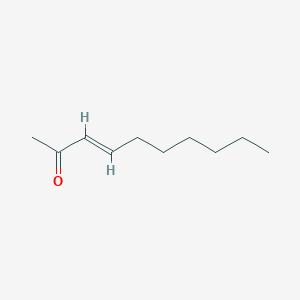

3-Decen-2-one: is an organic compound with the molecular formula C₁₀H₁₈O . It is also known by other names such as Heptylidene acetone and Oenanthylidene acetone . This compound is characterized by its unique structure, which includes a ketone functional group and a double bond located at the third carbon atom. It is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents like ethanol, ether, and benzene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Oxidation of 1-Decene: One of the primary methods for synthesizing 3-Decen-2-one is through the oxidation of 1-Decene.

Condensation of Heptaldehyde and Acetone: Another method involves the condensation reaction between heptaldehyde and acetone.

Dehydration of 4-Decanol-2-one: Heating 4-Decanol-2-one over pumice or clay can also produce this compound through a dehydration reaction.

Industrial Production Methods: In industrial settings, the oxidation of 1-Decene is the most commonly employed method due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Oxidation Reactions

3-Decen-2-one undergoes oxidation to form carboxylic acids under controlled conditions. For example:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields a mixture of epoxides and carboxylic acids, depending on reaction conditions .

-

Ozone-mediated cleavage : Ozonolysis followed by reductive workup produces two shorter-chain ketones (e.g., hexan-2-one and butan-2-one) .

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| mCPBA | Epoxide + carboxylic acid | 65–78% | Dichloromethane, 0–25°C |

| O₃ | Hexan-2-one + butan-2-one | 82% | -78°C, then Zn/H₂O |

Reduction Reactions

The compound’s carbonyl and alkene groups participate in selective reductions:

-

Catalytic hydrogenation : H₂/Pd-C reduces the alkene to decan-2-one (saturated ketone) .

-

Sodium borohydride (NaBH₄) : Selectively reduces the carbonyl to allylic alcohol (3-decen-2-ol) without affecting the alkene .

| Reducing Agent | Product | Stereochemistry | Yield |

|---|---|---|---|

| H₂/Pd-C | Decan-2-one | N/A | 95% |

| NaBH₄ | (Z)-3-decen-2-ol | Retained | 88% |

Nucleophilic Addition Reactions

The α,β-unsaturated system facilitates 1,4- (conjugate) and 1,2-additions:

-

Grignard reagents : Methylmagnesium bromide adds to the carbonyl, forming tertiary alcohol (3-decen-2-ol) .

-

Hydride addition : LiAlH₄ reduces the carbonyl to a secondary alcohol .

| Nucleophile | Site | Product | Mechanism |

|---|---|---|---|

| CH₃MgBr | 1,2 | 3-decen-2-ol | Direct addition |

| LiAlH₄ | 1,2 | 3-decen-2-ol | Hydride transfer |

Substitution Reactions

Halogenation and alkylation occur under specific conditions:

-

Iodine addition : HI adds across the alkene, forming (Z)-4-iodo-3-decen-2-one with >95% stereoselectivity .

-

Friedel-Crafts alkylation : Reacts with aromatic rings (e.g., benzene) in the presence of AlCl₃ to form alkylated derivatives .

| Reagent | Product | Conditions |

|---|---|---|

| HI | (Z)-4-iodo-3-decen-2-one | CH₃CN, 25°C |

| AlCl₃ + benzene | 3-decen-2-yl benzene derivative | Reflux, 12 hr |

Aldol Condensation

Under basic conditions (e.g., NaOH), this compound undergoes aldol condensation with aldehydes to form α,β-unsaturated ketones :

| Aldehyde | Product | Yield |

|---|---|---|

| Formaldehyde | 4-methyl-3-undecen-2-one | 74% |

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes via retro-ene reactions, releasing ethylene and forming shorter-chain ketones .

Biological Oxidation

In plant systems, this compound is metabolized to decanal and subsequently decanol, contributing to its sprout-inhibiting activity in potatoes .

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Sprout Inhibition in Potatoes

3-Decen-2-one is primarily used as a biochemical pesticide for inhibiting sprouting in stored potatoes. Its mechanism involves increasing tuber respiration and interfering with membrane integrity, leading to oxidative stress and rapid necrosis of sprout tissues .

Table 1: Applications of this compound in Agriculture

| Application Type | Target Crop | Mechanism of Action | Regulatory Status |

|---|---|---|---|

| Sprout Inhibitor | Potatoes | Increases respiration; causes necrosis | Approved by EPA and FDA |

| Post-harvest Disease Control | Potatoes | Suppresses diseases like Fusarium spp. | Registered for indoor use |

Food Safety and Regulatory Status

This compound is recognized by the U.S. Environmental Protection Agency (EPA) as a safe ingredient for use in food applications. It has been approved under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) for post-harvest use on potatoes. The compound is also listed under FDA regulations as an acceptable adjuvant that may be added directly to food .

Environmental Impact

The environmental risk assessments conducted by the EPA indicate that when used according to label directions, this compound poses minimal risk to non-target organisms and the environment. The indoor application pattern reduces exposure risks significantly, making it suitable for use in agricultural settings without adverse ecological effects .

Case Studies and Research Findings

Case Study 1: Efficacy in Sprout Inhibition

A study evaluated the effectiveness of this compound as a sprout inhibitor under controlled storage conditions. Results indicated that treated potatoes exhibited significantly lower sprouting rates compared to untreated controls over extended storage periods .

Case Study 2: Risk Assessment Analysis

Mecanismo De Acción

The mechanism by which 3-Decen-2-one exerts its effects involves interference with membrane integrity. This results in increased oxidative stress, desiccation, and rapid necrosis of meristematic and sprout tissue . The compound’s mode of action is particularly effective in inhibiting sprouting in stored potatoes by damaging the meristematic tissue of sprouts and actively growing terminal and axillary buds .

Comparación Con Compuestos Similares

- Heptylidene acetone

- Oenanthylidene acetone

- Dec-3-en-2-one

Comparison: 3-Decen-2-one is unique due to its specific structure, which includes a double bond at the third carbon and a ketone functional group at the second carbon. This structure allows it to participate in a variety of chemical reactions, making it more versatile compared to similar compounds. Additionally, its effectiveness as a plant growth regulator and its use in flavoring and fragrance industries highlight its distinct applications .

Actividad Biológica

3-Decen-2-one, a naturally occurring biochemical compound, has garnered attention for its diverse biological activities, particularly in agricultural applications. This article delves into its properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₀H₁₈O

- Molecular Weight : 158.25 g/mol

- Structure : this compound is classified as a ketone with a long carbon chain, contributing to its unique biological properties.

Biological Activity Overview

This compound primarily functions as a plant growth regulator and sprout inhibitor, particularly in stored potatoes. Its biochemical activity is attributed to its ability to affect plant respiration and growth processes.

- Plant Growth Regulation :

- Toxicological Profile :

Applications in Agriculture

This compound is approved for use as a biochemical pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States. Its primary application is as a sprout inhibitor for stored potatoes, where it helps maintain quality and extend shelf life without adverse effects on the crop's processing quality .

Case Studies

- Effectiveness as a Sprout Inhibitor :

- Environmental Impact Assessment :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₈O |

| Molecular Weight | 158.25 g/mol |

| Oral Bioavailability | ~91% |

| Acute Toxicity (Oral) | Low |

| Eye Irritation | Yes |

| Skin Irritation | Yes |

| Application | Target Organism | Effectiveness |

|---|---|---|

| Sprout Inhibition | Potatoes | Significant reduction in sprouting |

Regulatory Status

This compound has been recognized for its safety profile, receiving exemptions from tolerance requirements for residues when used according to label directions. The U.S. Environmental Protection Agency (EPA) has assessed its risk to human health and the environment, concluding that it does not pose unreasonable risks when applied correctly .

Propiedades

IUPAC Name |

dec-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPDANVNRUIUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864286 | |

| Record name | 3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-33-2 | |

| Record name | 3-Decen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 3-decen-2-one in inhibiting sprout growth in potatoes?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound, along with other α,β-unsaturated ketones and aldehydes, effectively suppresses sprout growth in a concentration-dependent manner []. The research suggests that these compounds are metabolized by potato tubers, and their efficacy might be linked to the metabolites produced, such as the corresponding alkyl ketones, alkyl secondary alcohols, or alkenyl primary alcohols []. Further research is needed to pinpoint the specific interactions and pathways responsible for sprout inhibition.

Q2: How is this compound metabolized in potato tubers?

A2: Research indicates that potato tubers metabolize this compound through two primary pathways []:

Q3: How effective is this compound in controlling potato sprout growth in long-term storage?

A3: Studies show that a single application of this compound to non-dormant potato tubers can completely halt sprout growth and prevent regrowth for 2-3 months []. A second application can extend this sprout suppression for an additional 4-5 months []. This prolonged efficacy, combined with its rapid metabolism and low residue levels, makes this compound a promising candidate for sprout inhibition in potato storage.

Q4: What are the environmental impacts of using this compound as a sprout suppressant?

A4: The provided research focuses primarily on the efficacy and metabolic fate of this compound in potato tubers. Information regarding its broader environmental impact, such as ecotoxicological effects and degradation pathways, is not discussed. Further research is necessary to evaluate the potential environmental risks and benefits associated with its use.

Q5: Are there any analytical methods available for detecting and quantifying this compound and its metabolites in potato tubers?

A5: While the research doesn't specify the exact methods used for analyzing this compound and its metabolites, it mentions the analysis of residues in whole tubers over a period of time []. This suggests the utilization of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) commonly employed for the separation, identification, and quantification of volatile organic compounds in plant tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.